Benzyl 4-((1-hydroxycyclopropyl)methoxy)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 4-((1-hydroxycyclopropyl)methoxy)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a cyclopropyl group, and a benzyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-((1-hydroxycyclopropyl)methoxy)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the cyclopropyl group and the benzyl ester. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-((1-hydroxycyclopropyl)methoxy)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Benzyl 4-((1-hydroxycyclopropyl)methoxy)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 4-((1-hydroxycyclopropyl)methoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 4-hydroxy-1-piperidinecarboxylate
- 1-Benzyl-4-hydroxypiperidine
- Benzyl 4-(Hydroxymethyl)piperidine-1-carboxylate
Uniqueness
Benzyl 4-((1-hydroxycyclopropyl)methoxy)piperidine-1-carboxylate is unique due to the presence of the cyclopropyl group, which can impart distinct chemical and biological properties. This structural feature may enhance the compound’s stability, reactivity, or interaction with biological targets compared to similar compounds.
Properties
Molecular Formula |
C17H23NO4 |
---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
benzyl 4-[(1-hydroxycyclopropyl)methoxy]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H23NO4/c19-16(21-12-14-4-2-1-3-5-14)18-10-6-15(7-11-18)22-13-17(20)8-9-17/h1-5,15,20H,6-13H2 |
InChI Key |
XGSMVPMITDBXJL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1OCC2(CC2)O)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.